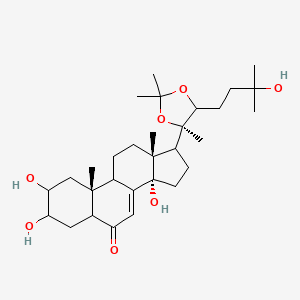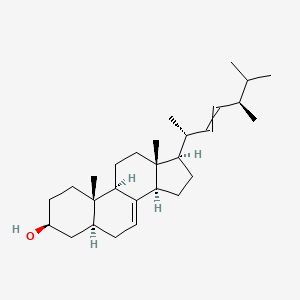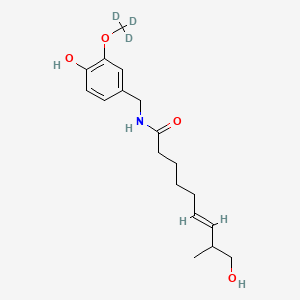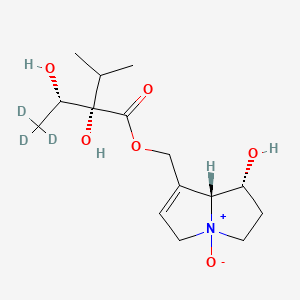
Lycopsamine N-oxide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lycopsamine N-oxide-d3 is a deuterium-labeled derivative of Lycopsamine N-oxide, which is a pyrrolizidine alkaloid. Pyrrolizidine alkaloids are naturally occurring compounds found in various plants, including honey and bee pollen . These compounds are known for their potential toxic effects, particularly hepatotoxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lycopsamine N-oxide-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into Lycopsamine N-oxide. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions. The specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for deuteration include the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes, utilizing deuterated reagents and solvents in controlled environments to ensure high purity and yield. The production process would also include purification steps to isolate the desired compound from any by-products .
Chemical Reactions Analysis
Types of Reactions
Lycopsamine N-oxide-d3, like other pyrrolizidine alkaloids, can undergo various chemical reactions, including:
Oxidation: Conversion of the N-oxide group to other oxidation states.
Reduction: Reduction of the N-oxide group to the corresponding amine.
Substitution: Replacement of functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce the corresponding amine .
Scientific Research Applications
Lycopsamine N-oxide-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the quantitation of pyrrolizidine alkaloids and their metabolites.
Biology: Investigated for its effects on cellular processes and potential toxicological impacts.
Medicine: Studied for its pharmacokinetic and metabolic profiles, particularly in the context of deuterium substitution.
Industry: Utilized in the development of analytical methods for detecting and quantifying pyrrolizidine alkaloids in various samples
Mechanism of Action
The mechanism of action of Lycopsamine N-oxide-d3 involves its interaction with cellular components, leading to potential toxic effects. Pyrrolizidine alkaloids, including this compound, are known to form reactive metabolites that can bind to cellular macromolecules, causing damage to DNA, proteins, and lipids. This can result in hepatotoxicity and other adverse effects .
Comparison with Similar Compounds
Lycopsamine N-oxide-d3 can be compared to other similar compounds, such as:
Intermedine N-oxide: Another pyrrolizidine alkaloid with similar toxicological properties.
Echinatine N-oxide: A related compound with comparable chemical behavior.
Rinderine N-oxide: Shares structural similarities and undergoes similar chemical reactions
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Deuterium substitution can alter the metabolic stability and distribution of the compound, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C15H25NO6 |
|---|---|
Molecular Weight |
318.38 g/mol |
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S,3S)-4,4,4-trideuterio-2,3-dihydroxy-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1/i3D3 |
InChI Key |
DNAWGBOKUFFVMB-YJLUAEPNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


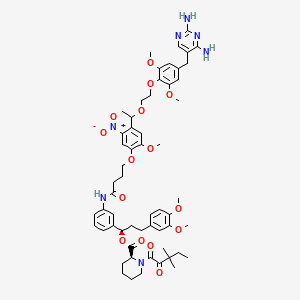
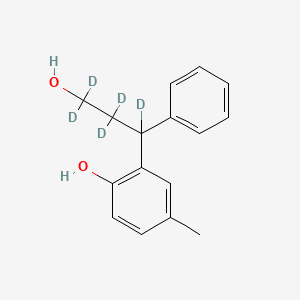
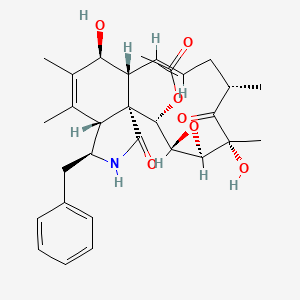

![disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate](/img/structure/B12425653.png)
![Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate](/img/structure/B12425670.png)
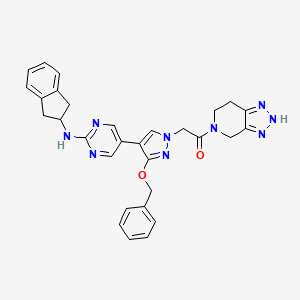
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12425674.png)
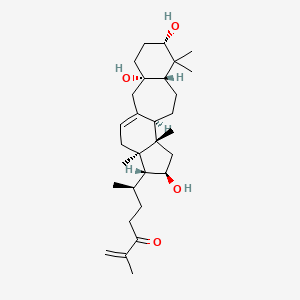
![10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12425683.png)
